1-(5-Bromopyridin-2-yl)-4-Isopropylpiperazin

Übersicht

Beschreibung

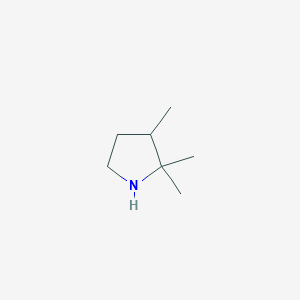

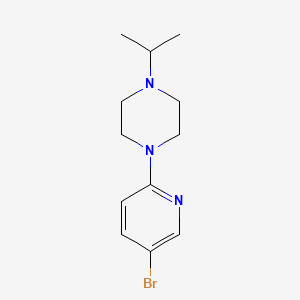

The compound “1-(5-Bromopyridin-2-yl)-4-isopropylpiperazine” is likely to be a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The compound also contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring substituted at the 5-position with a bromine atom and a piperazine ring at the 1-position. The piperazine ring would be substituted at the 4-position with an isopropyl group .Chemical Reactions Analysis

As a bromopyridine derivative, this compound could potentially undergo various reactions such as nucleophilic substitution or coupling reactions. The piperazine ring could also engage in reactions typical of secondary amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the nature of its substituents and could be predicted based on the properties of similar known compounds .Wissenschaftliche Forschungsanwendungen

Anti-Fibrose-Aktivität

Eine Studie hat gezeigt, dass Pyrimidinderivate, die aus Pyridinverbindungen wie 1-(5-Bromopyridin-2-yl)-4-Isopropylpiperazin synthetisiert werden können, antifibrotische Aktivitäten besitzen . Es wurde festgestellt, dass diese Verbindungen die Expression von Kollagen und den Gehalt an Hydroxyprolin im Zellkulturmedium in vitro hemmen .

Antibakterielle und antivirale Aktivitäten

Pyrimidinderivate sind dafür bekannt, antimikrobielle und antivirale Aktivitäten zu zeigen . Daher könnte this compound als potenzieller Vorläufer dieser Derivate indirekt zur Entwicklung neuer antimikrobieller und antiviraler Mittel beitragen.

Antitumor-Aktivität

Pyrimidinderivate sind auch dafür bekannt, Antitumoreigenschaften zu besitzen . Daher könnte this compound möglicherweise zur Synthese neuer Antitumormedikamente verwendet werden.

Wirkmechanismus

The mechanism of action of 5-BPI is not completely understood. However, it is believed that 5-BPI acts as an inhibitor of various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs. It is also believed that 5-BPI binds to certain receptors in the body, which can affect the body’s response to certain drugs.

Biochemical and Physiological Effects

5-BPI has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including cytochrome P450 enzymes. It has also been shown to affect the expression of certain genes and to alter the structure and function of certain proteins. In addition, 5-BPI has been shown to affect the body’s response to certain drugs, as well as the body’s response to certain hormones.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using 5-BPI in laboratory experiments is its high solubility and stability. This makes it easy to work with and allows for more precise measurements of biochemical and physiological effects. However, there are some limitations to using 5-BPI in laboratory experiments. For example, it has been shown to have a low bioavailability, which means that it is not easily absorbed into the body. In addition, it is not always easy to obtain large quantities of 5-BPI, which can limit the scope of experiments that can be performed.

Zukünftige Richtungen

As 5-BPI is a relatively new compound, there are still many potential future directions that can be explored. For example, further research could be done to better understand the mechanism of action of 5-BPI, as well as its biochemical and physiological effects. In addition, further research could be done to understand the effects of 5-BPI on different drugs and hormones, as well as its potential therapeutic uses. Finally, further research could be done to improve the synthesis method of 5-BPI, as well as to develop new methods for its use in laboratory experiments.

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(5-bromopyridin-2-yl)-4-propan-2-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrN3/c1-10(2)15-5-7-16(8-6-15)12-4-3-11(13)9-14-12/h3-4,9-10H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXOCRHDRNRNHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30601761 | |

| Record name | 1-(5-Bromopyridin-2-yl)-4-(propan-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

914606-84-1 | |

| Record name | 1-(5-Bromopyridin-2-yl)-4-(propan-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

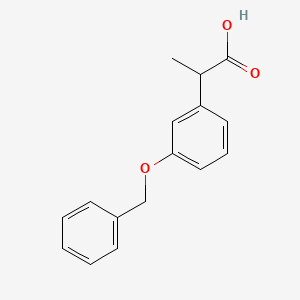

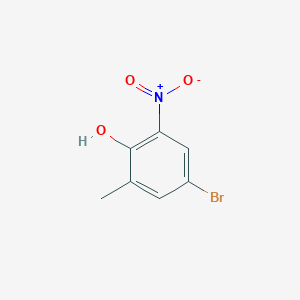

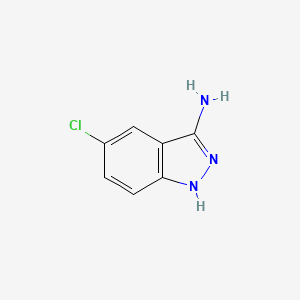

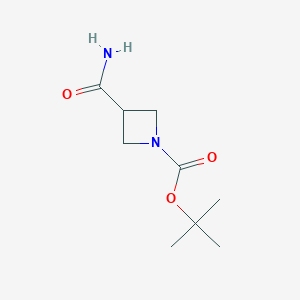

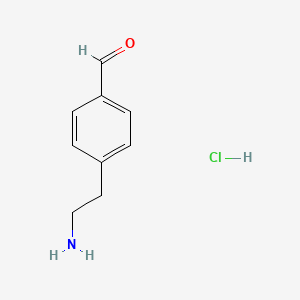

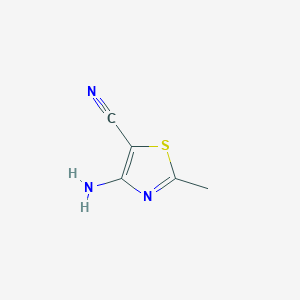

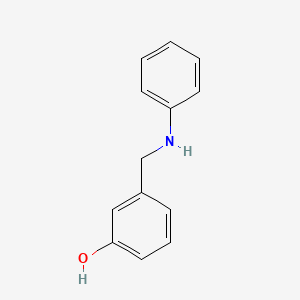

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[Benzyl-(2-ethoxycarbonyl-ethyl)-amino]-butyric acid ethyl ester](/img/structure/B1287432.png)